molecular formula C21H21N5O5 B2458419 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1052616-85-9

2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2458419
CAS No.: 1052616-85-9
M. Wt: 423.429
InChI Key: IWGMNONXXUIIGH-UHFFFAOYSA-N
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Description

2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-31-15-9-7-14(8-10-15)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-13-5-4-6-16(11-13)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMNONXXUIIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approach

This method leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring fused to a pyrrolidine-dione precursor. As demonstrated in the synthesis of analogous triazolo-pyrrolo-indoles, a propargyl-substituted intermediate reacts with aryl azides under microwave irradiation to yield the fused triazole. For the target compound, 2-iodo-1-(prop-2-yn-1-yl)-1H-pyrrolidine-2,5-dione serves as the alkyne component, while 4-ethoxyphenyl azide introduces the aryl substituent.

Reaction conditions include:

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: Copper(I) iodide (CuI)
  • Temperature: Microwave irradiation at 100°C
  • Yield: 72–91%

Thorpe-Ziegler Cyclization

Alternative routes employ Thorpe-Ziegler cyclization to form the pyrrole ring before triazole functionalization. Starting from β-enaminonitriles, cyclization under basic conditions (e.g., triethylamine) generates 3-aminopyrroles, which are subsequently converted to pyrrolo[3,4-d]triazoles via condensation with formamidine acetate.

Formation of the 4,6-Dioxo Groups

The 4,6-dioxo functionality is installed through oxidation of a pyrrolidine precursor. A method detailed for 1,4-diketopyrrolo[3,4-c]pyrroles involves:

  • Diketone Formation: Reacting a succinamide intermediate with Lewis acids (e.g., ZnCl₂) at 150–220°C.
  • Oxidation: Treating with potassium permanganate (KMnO₄) in acidic media to ensure complete oxidation.

Optimized Conditions:

  • Lewis Acid: ZnCl₂
  • Solvent: Chlorobenzene
  • Temperature: 200°C
  • Yield: 82%

Amidation for N-(3-Methoxyphenyl)acetamide Moiety

The N-(3-methoxyphenyl)acetamide side chain is appended via EDC-mediated coupling. The carboxylic acid derivative of the pyrrolo-triazole core reacts with 3-methoxyaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure:

  • Activation: Stir the carboxylic acid with EDC/HOBt in dichloromethane (DCM) at 0°C.
  • Coupling: Add 3-methoxyaniline and react at room temperature for 12 h.
  • Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield: 65–78%

Optimization and Yield Improvement Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cycloaddition steps. Comparative studies show:

Method Time Yield Source
Conventional 24 h 55%
Microwave 1 h 88%

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr and coupling reactions, while chlorobenzene improves diketone formation under high temperatures.

Structural Characterization and Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.73 (d, J = 8.0 Hz, 1H, triazole-H), 5.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • ESI-MS: m/z 483 [M+H]⁺.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction :
Acetamide+H2OH+ or OHCarboxylic Acid+Ammonia\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

  • Conditions : Prolonged heating in aqueous HCl (2M) or NaOH (1M) at 80–100°C.

  • Outcome : The reaction cleaves the amide bond, producing 2-[5-(4-ethoxyphenyl)-4,6-dioxo-pyrrolotriazol-1-yl]acetic acid and 3-methoxyaniline.

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl and 3-methoxyphenyl groups participate in EAS due to electron-donating methoxy/ethoxy substituents.

Reaction Type Reagents Position Product Yield
NitrationHNO₃/H₂SO₄ParaNitro-substituted aryl derivative65%
SulfonationH₂SO₄/SO₃MetaSulfonic acid derivative58%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃OrthoChloro- or bromo-substituted analog72%

Note : The ethoxy group enhances para-directing effects, while steric hindrance from the fused pyrrolotriazole core limits reactivity at adjacent positions .

Reduction of the Triazole Core

The 1,2,3-triazole ring can undergo partial reduction under controlled conditions:
Reaction :
Triazole+H2Pd/CDihydrotriazole\text{Triazole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydrotriazole}

  • Conditions : Hydrogen gas (1 atm) with 10% Pd/C catalyst in ethanol at 25°C.

  • Outcome : Selective reduction of the triazole’s N–N bond generates a dihydrotriazole intermediate, which is stabilized by conjugation with the pyrrolo-dione system.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent undergoes nucleophilic displacement with strong nucleophiles:

Nucleophile Conditions Product Application
NH₃Ethanol, 100°C, 12 hr4-Aminophenyl derivativePrecursor for further coupling
SH⁻KOH/DMSO, 60°C, 6 hr4-Mercaptophenyl analogGold nanoparticle functionalization

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron withdrawal by the adjacent dioxo groups.

Oxidation Reactions

The dioxo-pyrrolotriazole core exhibits redox activity:
Reaction with KMnO₄ :
Dioxo-pyrrolotriazole+KMnO4H2OQuinone-like oxidized product\text{Dioxo-pyrrolotriazole} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{O}} \text{Quinone-like oxidized product}

  • Conditions : Aqueous KMnO₄ (0.1M) at pH 7, 25°C .

  • Outcome : Formation of a conjugated quinone structure, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its aryl halide analogs (synthesized in situ):

Coupling Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃Primary amineN-aryl amine conjugate

Key Limitation : Steric hindrance from the fused ring system reduces yields in bulkier substrates.

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes at >250°C (TGA data).

  • Photostability : UV irradiation (λ = 254 nm) induces ring-opening reactions over 24 hr .

  • Hydrolytic Stability : Stable in neutral water but degrades in acidic/basic media (half-life: 48 hr at pH 2).

Comparative Reactivity with Structural Analogs

Data from related compounds highlight substituent-dependent trends:

Compound Key Functional Group Reactivity Profile
N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-...acetamideChlorophenylEnhanced electrophilic substitution at Cl site
2-[5-(4-fluorophenyl)-...-N-(2-methylphenyl)acetamide FluorophenylResistance to hydrolysis due to C–F bond stability
Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d]oxazole-3-carboxylate EsterFaster aminolysis compared to acetamide derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that triazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. The structural modifications in the pyrrolo-triazole framework can enhance the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often display antimicrobial properties. The presence of the ethoxy and methoxy groups can influence the lipophilicity and membrane permeability of the compound, potentially enhancing its effectiveness against bacterial and fungal pathogens.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, triazole derivatives have been shown to inhibit enzymes like lipoxygenases and cyclooxygenases, which are implicated in inflammatory processes and cancer progression. This inhibition could lead to the development of new anti-inflammatory or anti-cancer therapeutics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related triazole compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the importance of structural modifications for enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of triazole were tested against multi-drug resistant strains of bacteria. The results indicated that compounds with similar structural features to 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide showed promising results in inhibiting bacterial growth.

Mechanism of Action

The mechanism by which 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Biological Activity

The compound 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential implications in medicinal chemistry due to its unique structural features. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C21H21N5O4C_{21}H_{21}N_{5}O_{4} with a molecular weight of approximately 407.4 g/mol. The structural representation includes a pyrrolo[3,4-d][1,2,3]triazole core substituted with ethoxy and methoxy phenyl groups.

PropertyValue
Molecular FormulaC21H21N5O4C_{21}H_{21}N_{5}O_{4}
Molecular Weight407.4 g/mol
CAS Number1009419-21-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:
A study conducted by researchers at the University of Groningen tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:
In a study published in the Journal of Medicinal Chemistry:

  • Cell Lines Tested: HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results: The compound demonstrated IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

These results suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

The proposed mechanism involves:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in DNA replication and repair.
  • Receptor Interaction: It could interact with cellular receptors that modulate cell signaling pathways related to growth and apoptosis.

Q & A

Q. What are the common synthetic routes for synthesizing 2-[5-(4-ethoxyphenyl)-4,6-dioxo-pyrrolotriazol-1-yl]-N-(3-methoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Core Formation : Condensation of 4-ethoxyphenyl-substituted pyrrolidine-dione precursors with triazole-forming agents (e.g., azides) under Huisgen cycloaddition conditions .

Acetamide Coupling : Reacting the pyrrolotriazole core with 3-methoxyphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key challenges include regioselectivity in triazole formation and minimizing side reactions during acetamide coupling. Reaction monitoring via TLC or HPLC-MS is critical .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
TechniqueApplicationExample Data
NMR Confirms substitution patterns (e.g., ethoxy/methoxy groups) and triazole/pyrrolidine connectivity1^1H NMR: Aromatic protons at δ 7.2–7.8 ppm; methoxy singlet at δ 3.8 ppm .
IR Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole C-N bonds (~1600 cm1^{-1}) .
HRMS Validates molecular formula (e.g., [M+H]+^+ for C22_{22}H22_{22}N5_5O4_4) .
X-ray crystallography is ideal for resolving stereochemical ambiguities in the pyrrolotriazole core .

Q. What initial biological assays are appropriate to evaluate its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield while minimizing byproducts?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors:
  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Optimizes interactions between variables (e.g., maximizing triazole cyclization efficiency) .
    Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics and predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

Data Normalization : Adjust for assay variability (e.g., cell line passage number, solvent effects).

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using molecular docking (AutoDock Vina) .

Statistical Validation : Apply ANOVA to identify significant outliers and confirm reproducibility .
Contradictions may arise from off-target effects, which can be probed via proteome-wide affinity profiling .

Q. What computational strategies predict reactivity and stability under varying conditions?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) :
  • QM (DFT) : Calculate reaction pathways (e.g., triazole ring-opening under acidic conditions) and transition states .
  • MD Simulations : Assess solubility and aggregation propensity in aqueous/organic matrices .
    Tools like Gaussian or ORCA provide thermodynamic parameters (ΔG, activation energy) to guide experimental condition selection .

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